
2-(吡咯烷-1-基)吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
2-(Pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Pyrrolidine derivatives, which include 2-(pyrrolidin-1-yl)pyridin-3-amine, have been reported to interact with various targets, including rorγt and pregnane x receptor (pxr) .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that pyrrolidine derivatives can influence various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its chemical environment.
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in 2-(Pyrrolidin-1-yl)pyridin-3-amine is known to interact with cyclooxygenase-2 (COX-2), inhibiting its activity with an IC50 value in the range of 1-8 µM . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
2-(Pyrrolidin-1-yl)pyridin-3-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit spontaneous locomotor activity in mice, indicating its potential impact on neuronal cells and signaling pathways . Additionally, its interaction with COX-2 suggests a role in modulating inflammatory responses at the cellular level.
Molecular Mechanism
The molecular mechanism of 2-(Pyrrolidin-1-yl)pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This inhibition is facilitated by the pyrrolidine ring, which enhances the binding affinity and specificity of the compound for COX-2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against COX-2 over extended periods
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it may cause adverse effects such as reduced locomotor activity and potential toxicity to neuronal cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Pyrrolidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins may influence its bioavailability and accumulation in target tissues.
Subcellular Localization
2-(Pyrrolidin-1-yl)pyridin-3-amine exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may further regulate its localization and activity within specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropyridine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for 2-(Pyrrolidin-1-yl)pyridin-3-amine often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrrolidine-2,5-dione: Features a pyrrolidine ring with two ketone groups.
Pyrrolizine: Contains a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPASXGNZPSLEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)
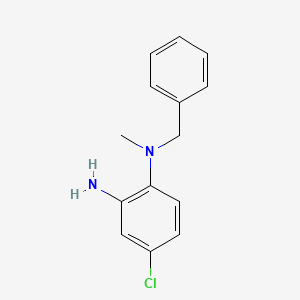

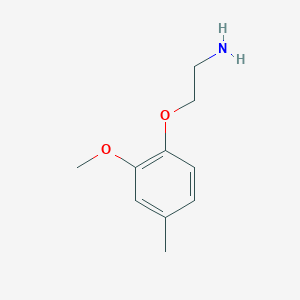

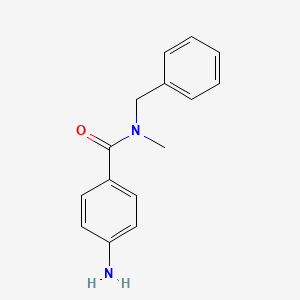


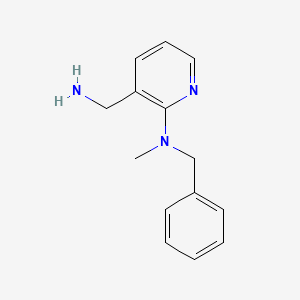
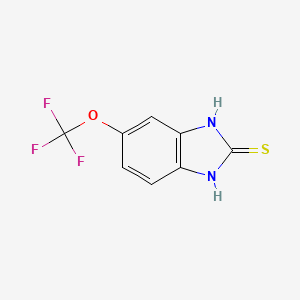
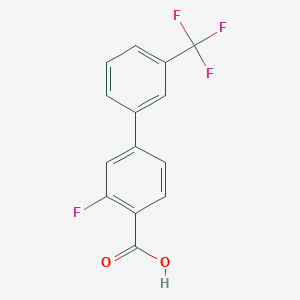
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)
